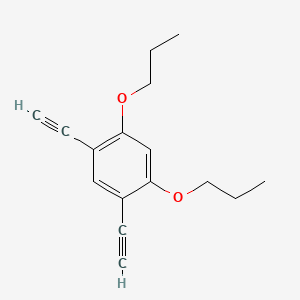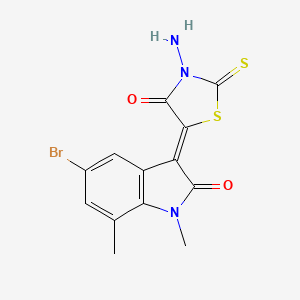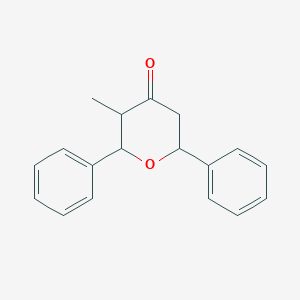
6-FLUORO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-(phenoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound characterized by the presence of a benzodiazole ring substituted with a fluorine atom and a phenoxymethyl group
作用机制
Target of Action
The primary target of 5-fluoro-2-(phenoxymethyl)-1H-benzimidazole, also known as 5-fluoro-2’-deoxycytidine (FCdR), is DNA methylation . DNA methylation is a covalent modification of the methyl group on the 5C site of cytosine nucleoside, which is dynamically regulated by methylation and demethylation . High levels of DNA methylation on gene promoters are associated with transcriptional repression of genes .
Mode of Action
FCdR acts as a DNA methylation inhibitor . It interacts with its targets by inhibiting the activity of DNA methylation, which could lead to the up-regulation of the expression of multiple cancer-related genes . Furthermore, FCdR activates the DNA damage response pathway .
Biochemical Pathways
FCdR affects the DNA methylation pathway and the DNA damage response pathway . The inhibition of DNA methylation can lead to the activation of tumor suppressor genes, which can suppress tumorigenesis . The activation of the DNA damage response pathway can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
In vivo, FCdR is rapidly and sequentially converted to 5-fluoro-2’-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . The oral bioavailability of FCdR alone is approximately 4% . Coadministration with tetrahydrouridine (thu), a cytidine deaminase (cd) inhibitor, can increase exposure to fcdr and decrease exposure to its metabolites . This can increase the oral bioavailability of FCdR to up to 24% .
Result of Action
The result of FCdR’s action is the inhibition of cancer cell proliferation . This is achieved through the activation of the DNA damage response pathway, which leads to the inhibition of cancer cells at the G2/M checkpoint .
Action Environment
The action, efficacy, and stability of FCdR can be influenced by various environmental factors. For instance, the presence of a CD inhibitor like THU can significantly increase the bioavailability of FCdR . This suggests that the drug’s environment, including the presence of other compounds, can significantly impact its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and phenol.
Cyclization: The formation of the benzodiazole ring is accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
6-Fluoro-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzodiazole ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole carboxylic acids, while reduction may produce benzodiazole alcohols or amines.
科学研究应用
6-Fluoro-2-(phenoxymethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
相似化合物的比较
Similar Compounds
6-Fluoro-2-methylquinoline: Another fluorinated heterocyclic compound with similar structural features.
6-Fluoro-2,4-dimethylquinoline: A related compound with additional methyl groups on the quinoline ring.
Uniqueness
6-Fluoro-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of both a fluorine atom and a phenoxymethyl group, which confer distinct chemical and physical properties. These features make it particularly valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
6-fluoro-2-(phenoxymethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-6-7-12-13(8-10)17-14(16-12)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFUCQUEGZRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B4979472.png)
![5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one](/img/structure/B4979474.png)

![N-[(3-chlorophenyl)methyl]-2-methoxybenzamide](/img/structure/B4979483.png)
![6,7-dimethoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4979505.png)


![N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)

![Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B4979557.png)


![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
